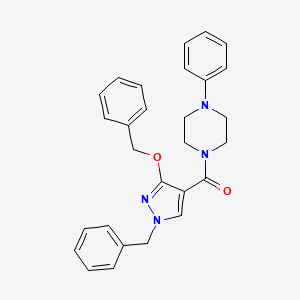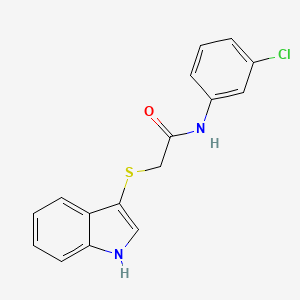![molecular formula C10H11Br B2749536 [1-(Bromomethyl)cyclopropyl]benzene CAS No. 181207-69-2](/img/structure/B2749536.png)
[1-(Bromomethyl)cyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Bromomethyl)cyclopropyl]benzene” is a chemical compound with the molecular formula C10H11Br . It has a molecular weight of 211.1 . The compound is in liquid form .
Synthesis Analysis
The synthesis of “[1-(Bromomethyl)cyclopropyl]benzene” and similar compounds often involves the reaction of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The products are typically obtained in excellent yields within about 3 seconds .Molecular Structure Analysis
The InChI code for “[1-(Bromomethyl)cyclopropyl]benzene” is 1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific reactions involving “[1-(Bromomethyl)cyclopropyl]benzene” are not detailed in the available resources, it’s worth noting that bromomethyl compounds often participate in nucleophilic substitution reactions . The presence of a bromomethyl group can make the compound a target for nucleophiles, leading to various substitution reactions.Physical And Chemical Properties Analysis
“[1-(Bromomethyl)cyclopropyl]benzene” is a liquid at room temperature . It has a molecular weight of 211.1 . The compound’s InChI code is 1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 , which provides information about its molecular structure.Scientific Research Applications
Synthesis of Indeno[1,2-c]chromenes
[1-(Bromomethyl)cyclopropyl]benzene reacts with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes in moderate to good yields. This process introduces molecular complexity and diversity efficiently from easily available materials, showcasing the compound's utility in synthesizing complex organic structures (Pan et al., 2014).
Benzene Hydrogenation and Nanoparticle Shape Effects
The compound's related structures have been investigated for their role in benzene hydrogenation, highlighting the significant influence of nanoparticle shape on catalytic selectivity. This research provides insights into the tailored design of catalysts for specific chemical transformations (Bratlie et al., 2007).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP), a compound with a similar cyclopropyl structure, reveals its effectiveness in inhibiting ethylene perception, thereby prolonging the freshness of fruits and vegetables. This highlights potential applications of cyclopropyl-containing compounds in the agri-food industry (Watkins, 2006).
Organic Synthesis via Cyclopropyl Ring Transformations
Methylenecyclopropanes, similar in structure to [1-(Bromomethyl)cyclopropyl]benzene, undergo reactions leading to diverse organic products, demonstrating the cyclopropyl ring's versatility in organic synthesis. This includes the formation of (cyclobut-1-enylsulfanyl)benzene and related compounds, illustrating the ring's utility in constructing complex molecules (Liu & Shi, 2004).
Carbon Nanocage Synthesis
The synthesis of all-benzene carbon nanocages, which can be seen as an advanced application of cyclopropyl and bromomethyl functional groups in constructing nanoscale materials. These nanocages have unique photophysical properties and high fluorescence quantum yields, suggesting their potential in materials science and nanotechnology (Matsui et al., 2013).
Safety and Hazards
“[1-(Bromomethyl)cyclopropyl]benzene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and using the compound only in well-ventilated areas .
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling .
Mode of Action
In the context of Suzuki–Miyaura coupling, [1-(Bromomethyl)cyclopropyl]benzene can act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This reaction involves the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling, in which this compound can participate, is a fundamental reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and the creation of more complex molecules .
Action Environment
The efficacy and stability of [1-(Bromomethyl)cyclopropyl]benzene, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and tolerant of various functional groups .
properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGISSJRXNKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Bromomethyl)cyclopropyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

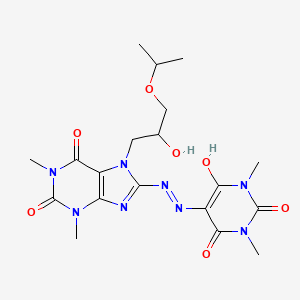
![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)
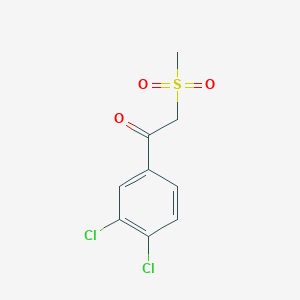
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2749463.png)
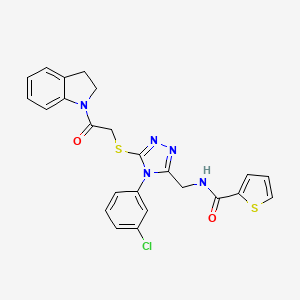
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)
![4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine](/img/structure/B2749467.png)
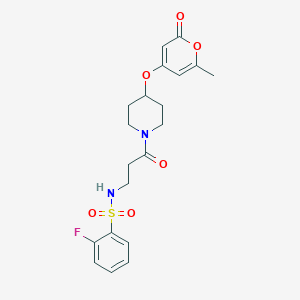
![8-[(3-Methoxyphenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2749471.png)

